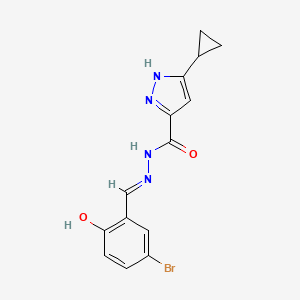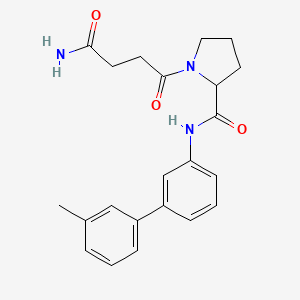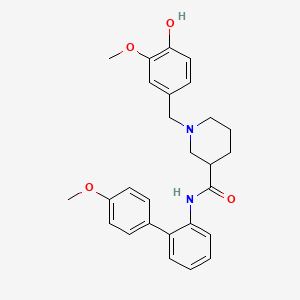![molecular formula C10H10N4O2 B5963408 3-[(4-hydroxyphenyl)amino]-6-methyl-1,2,4-triazin-5(4H)-one](/img/structure/B5963408.png)
3-[(4-hydroxyphenyl)amino]-6-methyl-1,2,4-triazin-5(4H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(4-hydroxyphenyl)amino]-6-methyl-1,2,4-triazin-5(4H)-one, also known as MTT, is a chemical compound commonly used in scientific research. MTT is a yellow crystalline powder that is soluble in water and organic solvents. It is widely used in cell viability assays to determine the number of viable cells in a culture.
科学研究应用
3-[(4-hydroxyphenyl)amino]-6-methyl-1,2,4-triazin-5(4H)-one is widely used in cell viability assays to determine the number of viable cells in a culture. The assay is based on the reduction of 3-[(4-hydroxyphenyl)amino]-6-methyl-1,2,4-triazin-5(4H)-one to formazan by mitochondrial dehydrogenases in viable cells. The formazan is then dissolved in organic solvents and the absorbance is measured using a spectrophotometer. The amount of formazan formed is proportional to the number of viable cells in the culture.
作用机制
3-[(4-hydroxyphenyl)amino]-6-methyl-1,2,4-triazin-5(4H)-one is reduced to formazan by mitochondrial dehydrogenases in viable cells. The reduction reaction is dependent on the electron transport chain in the mitochondria. The reaction is inhibited by agents that disrupt the electron transport chain such as rotenone and antimycin A. The formazan formed is insoluble in water and is trapped within the cells.
Biochemical and Physiological Effects:
3-[(4-hydroxyphenyl)amino]-6-methyl-1,2,4-triazin-5(4H)-one is not known to have any significant biochemical or physiological effects on living organisms. It is a relatively inert compound that is not metabolized by cells.
实验室实验的优点和局限性
3-[(4-hydroxyphenyl)amino]-6-methyl-1,2,4-triazin-5(4H)-one is a widely used cell viability assay that is simple, reliable, and inexpensive. It is suitable for a wide range of cell types and can be used in high-throughput screening assays. However, the assay has some limitations. It only measures the number of viable cells and does not provide information on cell proliferation or differentiation. The assay can also be affected by factors such as cell density, culture conditions, and the presence of interfering substances.
未来方向
There are several future directions for the use of 3-[(4-hydroxyphenyl)amino]-6-methyl-1,2,4-triazin-5(4H)-one in scientific research. One area of interest is the development of new 3-[(4-hydroxyphenyl)amino]-6-methyl-1,2,4-triazin-5(4H)-one-based assays for the detection of specific cell types or functions. Another area of interest is the use of 3-[(4-hydroxyphenyl)amino]-6-methyl-1,2,4-triazin-5(4H)-one in combination with other assays to provide a more comprehensive analysis of cell viability and function. Finally, there is potential for the use of 3-[(4-hydroxyphenyl)amino]-6-methyl-1,2,4-triazin-5(4H)-one in the development of new drugs or therapies for the treatment of diseases such as cancer and neurodegenerative disorders.
Conclusion:
3-[(4-hydroxyphenyl)amino]-6-methyl-1,2,4-triazin-5(4H)-one is a widely used chemical compound in scientific research. It is used in cell viability assays to determine the number of viable cells in a culture. The assay is based on the reduction of 3-[(4-hydroxyphenyl)amino]-6-methyl-1,2,4-triazin-5(4H)-one to formazan by mitochondrial dehydrogenases in viable cells. 3-[(4-hydroxyphenyl)amino]-6-methyl-1,2,4-triazin-5(4H)-one has several advantages and limitations for lab experiments and there are several future directions for its use in scientific research.
合成方法
3-[(4-hydroxyphenyl)amino]-6-methyl-1,2,4-triazin-5(4H)-one can be synthesized by the reaction of 3-amino-6-methyl-1,2,4-triazin-5(4H)-one with 4-hydroxybenzenediazonium chloride. The reaction takes place in the presence of a reducing agent such as sodium dithionite or sodium borohydride. The resulting product is then purified by recrystallization.
属性
IUPAC Name |
3-(4-hydroxyanilino)-6-methyl-4H-1,2,4-triazin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2/c1-6-9(16)12-10(14-13-6)11-7-2-4-8(15)5-3-7/h2-5,15H,1H3,(H2,11,12,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBCBPYRXYGRFFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(NC1=O)NC2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-methyl-2-pyridinyl)-5-[1-(3-pyridinylmethyl)-2-pyrrolidinyl]-2-thiophenecarboxamide](/img/structure/B5963332.png)
![N-[2-(4,6-dimethyl-2-pyrimidinyl)ethyl]-2-[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5963333.png)
![5-[({1-[1-(2,4-difluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}amino)methyl]-2-pyrimidinamine](/img/structure/B5963337.png)
![7-(4-methoxybenzyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5963340.png)
![N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]-1-isopropyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5963348.png)

![N-[2-(2-chlorophenyl)ethyl]-2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5963367.png)
![2-(4-methoxybenzyl)-N-[1-(4-pyrimidinyl)ethyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B5963368.png)
![7-(cyclopropylmethyl)-2-(3-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5963371.png)

![5-{5-bromo-2-[(4-fluorobenzyl)oxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5963385.png)

![methyl 2-[({2-[(5-ethyl-3-thienyl)carbonyl]hydrazino}carbonothioyl)amino]-5-methyl-4-phenyl-3-thiophenecarboxylate](/img/structure/B5963396.png)
